2-(4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C17H18N6O4S and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
One notable application of pyrazole-acetamide derivatives in scientific research is their role in synthesizing coordination complexes with potential antioxidant activities. In a study, novel Co(II) and Cu(II) coordination complexes were constructed from pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, as evaluated by various in vitro assays such as DPPH, ABTS, and FRAP. This research highlights the potential of pyrazole-acetamide derivatives in developing compounds with antioxidant properties, which could have implications for pharmaceutical and medicinal chemistry research (Chkirate et al., 2019).
Antimicrobial Agents
Another application involves the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop new antimicrobial agents. A study synthesized various derivatives, including thiazole, pyridone, and pyrazole, bearing a sulfamoyl moiety. These compounds were evaluated for their antibacterial and antifungal activities, showcasing promising results as potential antimicrobial agents (Darwish et al., 2014).
Sulfonyl Derivatives Synthesis
Research on the synthesis of sulfonyl derivatives of phenoxyacetamide also underscores the chemical versatility of pyrazole-acetamide derivatives. Studies on the treatment of phenoxyacetamide with chlorosulfonic acid led to various sulfonyl derivatives. These investigations provide insights into the synthetic pathways and potential applications of these compounds in further chemical research (Cremlyn et al., 1978).
Synthesis of Schiff Bases and Thiazolidinone Derivatives
The synthesis and antimicrobial evaluation of newer Schiff bases and thiazolidinone derivatives derived from 2-(4-bromo-3-methylphenoxy)acetamide showcase another scientific application. These compounds were evaluated for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Fuloria et al., 2014).
Toxicological Evaluation
A toxicological evaluation of a novel cooling compound structurally similar to the query compound underscores the importance of safety assessments in the development of new chemical entities for food and beverage applications. This study focused on assessing the compound's safety, providing a foundational understanding of its metabolic pathways, mutagenicity, and toxicity levels (Karanewsky et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential wide range of biological activities The specific pathways affected would depend on the compound’s targets and mode of action
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the potential wide range of biological activities of similar compounds , the compound could have various molecular and cellular effects.
Properties
IUPAC Name |
2-[4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-23-12(8-15(22-23)16-10-19-6-7-20-16)9-21-28(25,26)14-4-2-13(3-5-14)27-11-17(18)24/h2-8,10,21H,9,11H2,1H3,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEBYAAVAHNXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.